![molecular formula C20H27ClO2 B1615156 14-Chlorodehydroabietic acid CAS No. 65281-76-7](/img/structure/B1615156.png)
14-Chlorodehydroabietic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 14-Chlorodehydroabietic acid is C20 H27 Cl O2 . It has a molecular weight of 334.88 .Physical And Chemical Properties Analysis
14-Chlorodehydroabietic acid has a molecular weight of 326.8 g/mol. The compound bears a chloro substituent at the C14 position of the abietic acid molecule.Scientific Research Applications
Biodegradation Research
14-Chlorodehydroabietic acid is used in the study of resin acid-degrading bacteria . Resin acids are naturally occurring compounds produced by conifers and released by pulp and paper mills. These compounds are problematic to papermaking processes and are highly toxic to aquatic organisms . The study of biodegradation of resin acids, including 14-Chlorodehydroabietic acid, is crucial for understanding how these compounds can be broken down and detoxified .
Synthetic Chemistry Reference Tool
14-Chlorodehydroabietic acid is used as a reference tool in synthetic chemistry . It is used as a neat product, with a molecular formula of C20 H27 Cl O2 and a molecular weight of 334.88.
Agrochemical Applications
The versatility of 14-Chlorodehydroabietic acid extends beyond the pharmaceutical industry, as it also finds applications in the agrochemical sector . Its unique molecular structure and reactivity make it a valuable building block in the synthesis of advanced crop protection agents, such as pesticides and herbicides .
Safety And Hazards
properties
IUPAC Name |
(1R,4aS,10aR)-8-chloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO2/c1-12(2)13-6-8-15-14(17(13)21)7-9-16-19(15,3)10-5-11-20(16,4)18(22)23/h6,8,12,16H,5,7,9-11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBZEHVLIXXFL-NSISKUIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858814 | |
Record name | 14-Chlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Chlorodehydroabietic acid | |
CAS RN |
65281-76-7 | |
Record name | 14-Chlorodehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Chlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 14-Chlorodehydroabietic acid and where does it come from?
A1: 14-Chlorodehydroabietic acid (14-Cl-DhA) is a chlorinated resin acid. These compounds are formed as byproducts during the chlorine bleaching process in kraft pulp mills. [, , ]
Q2: What are the environmental concerns surrounding 14-Chlorodehydroabietic acid?
A2: 14-Cl-DhA, along with other chlorinated resin acids, are toxic to fish. [, , ] These compounds can persist in the environment and pose a risk to aquatic ecosystems if released in pulp mill effluent.
Q3: How are freshwater mussels impacted by the presence of 14-Chlorodehydroabietic acid in their environment?
A3: Studies have shown that freshwater mussels readily accumulate 14-Cl-DhA in their tissues when exposed to pulp mill effluent. [] Interestingly, they tend to accumulate another compound found in the effluent, fichtelite, at even higher levels. The bioconcentration factor (BCF) for fichtelite was found to be an order of magnitude higher than that for resin acids like 14-Cl-DhA. This suggests that fichtelite might be even more persistent in the environment than 14-Cl-DhA.
Q4: Has the synthesis of 14-Chlorodehydroabietic acid been achieved in the laboratory?
A5: Yes, scientists have successfully synthesized 14-Cl-DhA and its isomer, 12-Chlorodehydroabietic acid, in the laboratory. [] This achievement is significant because it allows for controlled production of these compounds, facilitating further research into their properties, toxicity, and potential biodegradation pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.